molecular formula C11H10N2O3 B2428868 1-(4-methoxy-2-nitrophenyl)-1H-pyrrole CAS No. 59194-25-1

1-(4-methoxy-2-nitrophenyl)-1H-pyrrole

Cat. No. B2428868
CAS RN: 59194-25-1
M. Wt: 218.212
InChI Key: KMZGPJSPPSTZKT-UHFFFAOYSA-N
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Description

The compound “1-(4-methoxy-2-nitrophenyl)-1H-pyrrole” appears to be a pyrrole derivative. Pyrrole is a heterocyclic aromatic organic compound, a five-membered ring with the formula C4H4NH. The compound has a phenyl group (a ring of 6 carbon atoms) attached to one of the carbon atoms of the pyrrole ring. This phenyl group is substituted at the 4-position with a methoxy group (OCH3) and at the 2-position with a nitro group (NO2).



Synthesis Analysis

The synthesis of such a compound would likely involve the formation of the pyrrole ring, followed by the introduction of the phenyl ring, and then the addition of the methoxy and nitro groups. However, without specific literature or experimental data, it’s difficult to provide a detailed synthesis analysis.



Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the pyrrole ring, which has aromatic properties due to the presence of two pi electrons from the nitrogen atom and two pi electrons from the carbon atoms. The phenyl ring, being an aromatic system, would contribute to the overall stability of the molecule. The methoxy and nitro groups would introduce electron-donating and electron-withdrawing effects, respectively, which could influence the reactivity of the molecule.



Chemical Reactions Analysis

The reactivity of this compound would be influenced by the presence of the electron-donating methoxy group and the electron-withdrawing nitro group on the phenyl ring. The pyrrole ring is also reactive due to the presence of a nitrogen atom with a lone pair of electrons. However, without specific experimental data, it’s difficult to predict the exact reactions this compound might undergo.



Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its molecular structure. For example, the presence of the polar nitro and methoxy groups in this compound could influence its solubility in different solvents. The aromatic rings could contribute to its UV/Vis absorption spectrum. However, without experimental data, these properties can’t be accurately predicted.


Scientific Research Applications

Synthesis and Green Chemistry

1-(4-methoxy-2-nitrophenyl)-1H-pyrrole is involved in the synthesis of various chemical compounds. For instance, it is used in the synthesis of new 1,5-diaryl-3-(arylamino)-1H-pyrrol-2(5H)-ones via a three-component condensation reaction. This process is notable for its eco-friendly approach, being catalyst-free and solvent-free, highlighting its importance in green chemistry (Niknam & Mojikhalifeh, 2014).

Electrochromic Properties

The compound plays a role in the development of electrochromic materials. For example, copolymers containing 1-(4-nitrophenyl)-2,5-di(2-thienyl)-1H-pyrrole, a closely related compound, show promising electrochromic properties. These materials can change colors under electrical influence, which is valuable for applications like smart windows or display technologies (Variş et al., 2007).

Electronic and Structural Properties

1-(4-methoxy-2-nitrophenyl)-1H-pyrrole derivatives are also significant in studying electronic and structural properties of chemical compounds. For instance, compounds like 2,5-diferrocenyl-1-phenyl-1H-pyrrole have been investigated for their electronic delocalization and electrochemical properties. Such studies are crucial for the development of materials in electronics and nanotechnology (Hildebrandt et al., 2011).

Morphological Analyses

The influence of substituents like 1-(4-methoxyphenyl)-1H-pyrrole on electrochemical impedance and morphology of polymers has been studied. Such research provides insights into the film deposition quality and electronic properties of materials, which is valuable for applications in coatings and sensor technology (Sarac et al., 2008).

Crystallography and Magnetic Properties

The study of crystallography and magnetism of compounds like 1-(4-nitroxylphenyl)pyrroles, which are structurally similar to 1-(4-methoxy-2-nitrophenyl)-1H-pyrrole, has provided valuable information on their magnetic interactions and structural behaviors. Such studies are essential in the field of materials science, particularly in the development of magnetic materials (Delen & Lahti, 2006).

Safety And Hazards

The safety and hazards associated with a compound depend on its reactivity, toxicity, and other factors. Without specific information about this compound, it’s difficult to provide accurate safety and hazard information.


Future Directions

Future research on this compound could involve synthesizing it and studying its properties and reactivity. If it shows interesting properties, it could be investigated for potential applications in various fields such as medicinal chemistry, materials science, or chemical biology.


Please note that this is a general analysis based on the structure of the compound and common properties of its functional groups. For a detailed and accurate analysis, experimental data and peer-reviewed research would be necessary.


properties

IUPAC Name

1-(4-methoxy-2-nitrophenyl)pyrrole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N2O3/c1-16-9-4-5-10(11(8-9)13(14)15)12-6-2-3-7-12/h2-8H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMZGPJSPPSTZKT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)N2C=CC=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-methoxy-2-nitrophenyl)-1H-pyrrole

Synthesis routes and methods

Procedure details

100 g (0.75 mole) of 2,5-dimethoxytetrahydrofuran are added to a solution of 84.1 g (0.5 mole) of 4-methoxy-2-nitroaniline in 500 ml. of glacial acetic acid. The solution is refluxed for 30 minutes, poured into 2500 ml. of water, and neutralized with potassium hydroxide. A solid precipitates and is filtered, dried, and recrystallized from ether to give 1-(4-methoxy-2-nitrophenyl)pyrrole, m.p. 75.5°-76.5° C.
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Citations

For This Compound
1
Citations
W Lv, B Budke, M Pawlowski, PP Connell… - Journal of medicinal …, 2016 - ACS Publications
RAD51 is the central protein in homologous recombination (HR) DNA repair and represents a therapeutic target in oncology. Herein we report a novel class of RAD51 inhibitors that …
Number of citations: 45 pubs.acs.org

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